N-(4,5-dimethylthiophen-2-yl)acetamide
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Overview
Description
N-(4,5-dimethylthiophen-2-yl)acetamide is a chemical compound with the CAS Number: 51948-20-0 . It has a molecular weight of 169.25 and its IUPAC name is N-(4,5-dimethyl-2-thienyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NOS/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10) .Chemical Reactions Analysis
There are multi-step reactions involving this compound. For example, one reaction involves tin (IV) chloride and benzene at -5 - 20 °C for 2 hours, yielding 79 percent of the product . Another step involves hydroxylamine hydrochloride and barium carbonate in ethanol for 8 hours under heating, yielding 85 percent of the product . The final step involves PCl5 in diethyl ether for 0.75 hours at 0 - 20 °C, yielding 32 percent of the product .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 105-106°C . It is stored at room temperature .Scientific Research Applications
Synthesis and Anticancer Activity
N-(4,5-dimethylthiophen-2-yl)acetamide derivatives have shown promise in anticancer research. A study by Duran and Demirayak (2012) synthesized derivatives of this compound, which exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Antifungal Properties
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to this compound, as effective antifungal agents against Candida and Aspergillus species. The study highlighted the potential of these compounds in treating fungal infections (Bardiot et al., 2015).
pKa Determination and Drug Development
The determination of acidity constants (pKa) is crucial in drug design. Duran and Canbaz (2013) reported on the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, providing valuable insights for pharmaceutical applications (Duran & Canbaz, 2013).
Anticonvulsant Applications
Severina et al. (2020) explored the potential of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, closely related to this compound, as anticonvulsants. This study demonstrated moderate anticonvulsant activity in a rat model, suggesting potential therapeutic applications (Severina et al., 2020).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized derivatives of this compound with notable antimicrobial properties. These compounds showed effectiveness against selected microbial species, providing a basis for developing new antimicrobial agents (Gul et al., 2017).
Anti-Inflammatory Activity
Research by Sunder and Maleraju (2013) into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which are structurally similar to this compound, revealed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Safety and Hazards
N-(4,5-dimethylthiophen-2-yl)acetamide is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Properties
IUPAC Name |
N-(4,5-dimethylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTWNJFKDSOTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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